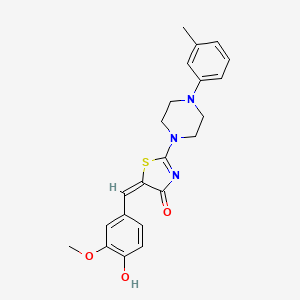

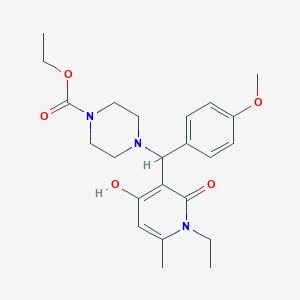

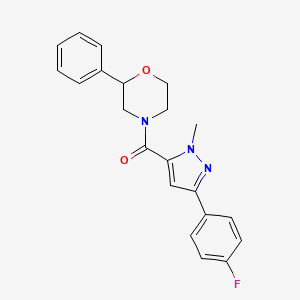

![molecular formula C21H17ClN4O3 B2705220 1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone CAS No. 893945-29-4](/img/structure/B2705220.png)

1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-4-yl group, which is a type of nitrogen-containing heterocycle . These types of structures are often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl group might be involved in nucleophilic substitution reactions . The phenyl and ethanone groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility .Applications De Recherche Scientifique

Synthesis and Imaging Agents in Parkinson's Disease

The synthesis of HG-10-102-01, a compound structurally related to the one , was undertaken to develop a new potential PET (Positron Emission Tomography) agent for imaging LRRK2 (Leucine-rich repeat kinase 2) enzyme in Parkinson's disease. This synthesis illustrates the compound's relevance in neurodegenerative disease research, particularly for understanding and diagnosing Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Structural Chemistry and Isomorphism

Research into the structural chemistry of isomorphous structures related to the compound shows the application of these molecules in understanding the chlorine-methyl exchange rule. This contributes to the field of crystallography and materials science, providing insights into the behavior of such compounds under different conditions (Rajni Swamy et al., 2013).

Fungicidal Activity

The synthesis of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives, which are structurally similar to the compound , and their testing against Gibberella zeae, show the potential application of these compounds in agriculture, particularly as fungicides. This research demonstrates the compound's relevance in developing new agricultural chemicals (Liu, He, Kai, Li, & Zhu, 2012).

Antiviral Activity

The study of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, which are structurally related to the compound , for their synthesis, reactions, and evaluation of antiviral activity, highlights the application of such compounds in the development of new antiviral drugs. This research is significant in the context of infectious diseases and the ongoing search for effective antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Antimicrobial Activity

The synthesis of novel Schiff bases using related compounds and their evaluation for antimicrobial activity demonstrate the application of these compounds in the development of new antimicrobial agents. This research contributes to the field of medicinal chemistry and the ongoing effort to combat antibiotic-resistant bacteria (Puthran et al., 2019).

Mécanisme D'action

Target of Action

Based on the structural similarity to other pyrazole-bearing compounds, it is likely that this compound may interact with similar biological targets .

Mode of Action

It is suggested that the compound may interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

Based on the observed antileishmanial and antimalarial activities of similar compounds, it is possible that this compound may interfere with the life cycle of leishmania and plasmodium species .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also have similar effects .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The compound 1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone interacts with various enzymes, proteins, and other biomolecules . It has been found to exhibit strong hydrophobic interactions with His241 of the catalytic residue . These interactions play a crucial role in the compound’s biochemical reactions .

Cellular Effects

In cellular processes, this compound has shown to influence cell function . It has been observed to have effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular simulation study justified the potent in vitro antipromastigote activity of this compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Subcellular Localization

Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

1-[4-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3/c1-12-4-6-15(22)9-17(12)26-20-16(10-25-26)21(24-11-23-20)29-18-7-5-14(13(2)27)8-19(18)28-3/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGSHLLJIYRTIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)OC4=C(C=C(C=C4)C(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

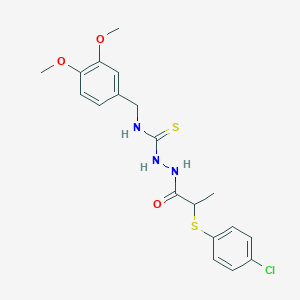

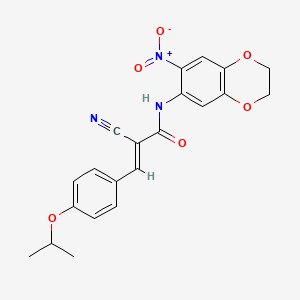

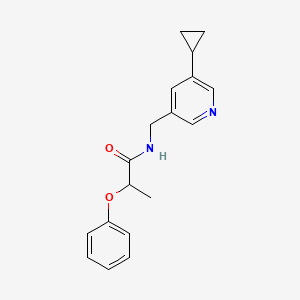

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705138.png)

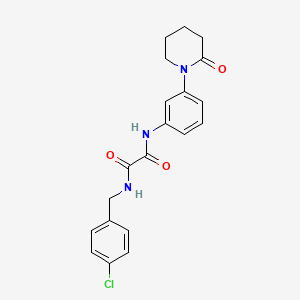

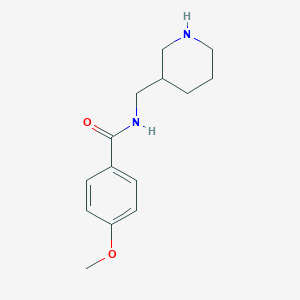

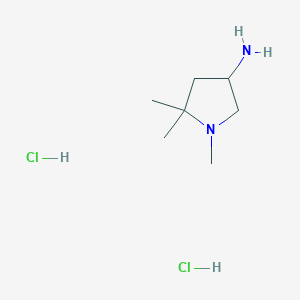

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2705152.png)

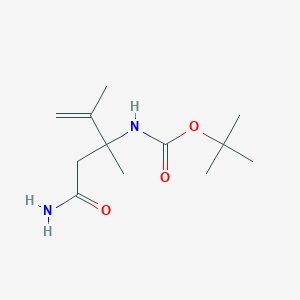

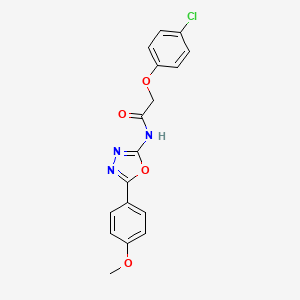

![(E)-N-[2-(4-Chloro-2-hydroxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705160.png)